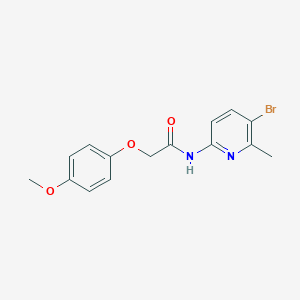![molecular formula C24H25N3O4S B250804 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250804.png)
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that belongs to the class of phenethylamine psychedelics. It is also known as 2C-T-7, and it has been studied for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. It is thought to work by interacting with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to increase levels of antioxidant enzymes, which help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential therapeutic effects. It may be useful for studying the mechanisms of depression, anxiety, and post-traumatic stress disorder. One limitation is that it is a controlled substance and may not be readily available for research purposes.
Orientations Futures
There are several future directions for the study of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One direction is to further study its potential therapeutic effects, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder. Another direction is to study its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with serotonin receptors in the brain.
Méthodes De Synthèse
The synthesis method of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-thienylacetic acid to form the intermediate 2,5-dimethoxy-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with 4-(2-chloroethyl)piperazine to form the final product, this compound.
Applications De Recherche Scientifique
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential as a treatment for depression, anxiety, and post-traumatic stress disorder.
Propriétés
Formule moléculaire |
C24H25N3O4S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H25N3O4S/c1-30-20-14-17(15-21(16-20)31-2)23(28)25-18-5-7-19(8-6-18)26-9-11-27(12-10-26)24(29)22-4-3-13-32-22/h3-8,13-16H,9-12H2,1-2H3,(H,25,28) |
Clé InChI |
ACIVKCBUUZMHEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
